

An In-depth Technical Guide to 2,6-Benzothiazolediamine and Its Tetrahydro Derivative

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Benzothiazolediamine**

Cat. No.: **B112751**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of **2,6-benzothiazolediamine** and its pivotal derivative, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

2,6-Benzothiazolediamine

2,6-Benzothiazolediamine is an aromatic heterocyclic compound containing a fused benzene and thiazole ring system with two amino substituents.

Chemical Structure and Properties

The chemical structure and key properties of **2,6-benzothiazolediamine** are summarized below.

Table 1: Chemical and Physical Properties of **2,6-Benzothiazolediamine**

Property	Value	Reference(s)
IUPAC Name	1,3-benzothiazole-2,6-diamine	[1]
Synonyms	2,6-Diaminobenzothiazole, 6-Amino-2-aminobenzothiazole	[2]
CAS Number	5407-51-2	[1]
Molecular Formula	C ₇ H ₇ N ₃ S	[1]
Molecular Weight	165.22 g/mol	[1]
Appearance	Not specified, likely a solid	
Melting Point	207 °C	[3]
Boiling Point	404.4 °C at 760 mmHg	[3]
Topological Polar Surface Area	93.2 Å ²	[1]
XLogP3	1.3	[1]

Spectral Data

Key spectral data for the characterization of **2,6-benzothiazolediamine** are compiled in the following table.

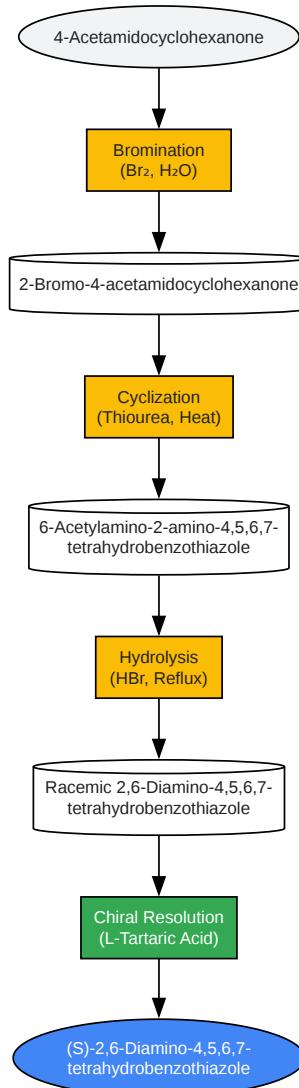
Table 2: Spectral Data for **2,6-Benzothiazolediamine**

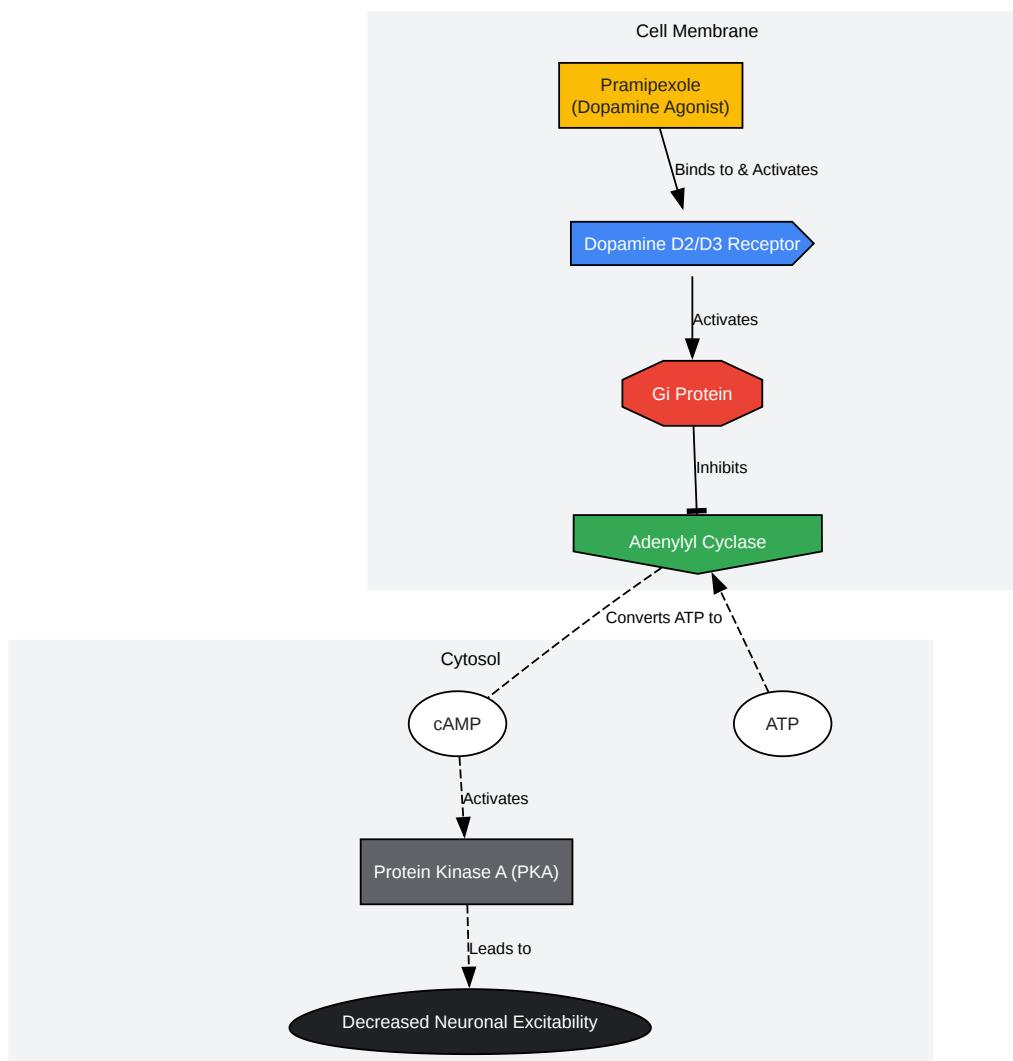
Technique	Data	Reference(s)
Mass Spectrometry	Top Peak (m/z): 165	[2]
Infrared (IR) Spectroscopy	Data available, specific peaks not detailed in search results.	[4]
¹³ C NMR Spectroscopy	Data available, specific shifts not detailed in search results.	[2]

Synthesis

A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate salt in the presence of bromine in acetic acid.[5][6]

A representative protocol adapted from general methods is as follows:


- To a solution of p-phenylenediamine in glacial acetic acid, add potassium thiocyanate and stir the mixture at room temperature.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Neutralize the reaction mixture with an aqueous ammonia solution to precipitate the product.
- Filter the precipitate, wash thoroughly with water, and dry to yield 2,6-diaminobenzothiazole.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]


Biological Activity and Applications

Benzothiazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8] Specifically, derivatives of 2-aminobenzothiazole have been investigated as potent and selective antitumor agents.[7] Some of these compounds are known to induce apoptosis in cancer cell lines.[7]

The antitumor activity of certain benzothiazole derivatives is linked to the induction of apoptosis. A simplified representation of an apoptotic pathway is shown below.

2,6-Benzothiazolediamine

(S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmacemica.com [derpharmacemica.com]
- 7. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Benzothiazolediamine and Its Tetrahydro Derivative]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b112751#2-6-benzothiazolediamine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com